The Natural Occurrence of Methyl cis-9,10-methylenehexadecanoate: An In-depth Technical Guide
The Natural Occurrence of Methyl cis-9,10-methylenehexadecanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cis-9,10-methylenehexadecanoate is the methyl ester of cis-9,10-methylenehexadecanoic acid, a cyclopropane (B1198618) fatty acid (CPFA). CPFAs are characterized by a three-membered carbon ring within the fatty acyl chain. This structural feature imparts unique physicochemical properties to the molecules and the membranes in which they reside. While initially discovered in bacteria, the presence of these fatty acids, including cis-9,10-methylenehexadecanoic acid, has now been confirmed in a variety of organisms, including mammals. This technical guide provides a comprehensive overview of the natural occurrence of Methyl cis-9,10-methylenehexadecanoate and its corresponding free fatty acid, with a focus on its presence in bacteria and mammalian tissues. It includes quantitative data, detailed experimental protocols for its analysis, and a summary of its biosynthetic pathway.
Natural Occurrence and Quantitative Data
The presence of cis-9,10-methylenehexadecanoic acid has been identified in a range of biological systems, from prokaryotes to vertebrates. The compound typically exists as a component of phospholipids (B1166683) within cellular membranes, and its methyl ester form is primarily generated for analytical purposes.
In Bacteria
Escherichia coli is a well-documented source of cis-9,10-methylenehexadecanoic acid, where it is found in the phospholipid fraction.[1][2] The relative abundance of its methyl ester, following extraction and derivatization, has been quantified as a percentage of the total fatty acid methyl esters (FAMEs).
| Bacterial Species | Sample Type | Method | Relative Abundance (% of Total FAMEs) | Reference |
| Escherichia coli | Phospholipids | Gas-Liquid Chromatography | 21.8% | [2] |
In Mammalian Tissues
Endogenous cis-9,10-methylenehexadecanoic acid has been identified in the phospholipids of various mammalian tissues, including those of bovine, rat, and human origin.[3] Notably, it is found at the sn-2 position of phospholipids.[3] While its presence is confirmed, comprehensive quantitative data on its absolute concentration in different mammalian tissues is still an active area of research.
| Organism | Tissue | Location | Method | Concentration | Reference |
| Bovine | Heart | Submitochondrial Particles | LC-ESI-MS | Detected | [3] |
| Rat | Heart, Liver | Phospholipids | LC-ESI-MS, GC-MS | Detected | [3] |
| Human | Heart, Liver | Phospholipids | LC-ESI-MS, GC-MS | Detected | [3] |
In Other Organisms
Cyclopropane fatty acids, including cis-9,10-methylenehexadecanoic acid, have also been detected in other organisms, such as fish. In the mummichog (Fundulus heteroclitus), these fatty acids are thought to originate from their diet, which includes invertebrates that consume bacteria.[4] The highest concentrations were found in the roe, followed by female and then male fish, with immature fish showing higher levels than mature males.[4]
Biosynthesis of cis-9,10-methylenehexadecanoic Acid
The biosynthesis of cyclopropane fatty acids is a post-synthetic modification of existing unsaturated fatty acids within phospholipids. The key enzyme in this process is cyclopropane fatty acid (CFA) synthase.
The biosynthetic pathway can be summarized as follows:
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Substrate: The precursor for cis-9,10-methylenehexadecanoic acid is palmitoleic acid (cis-9-hexadecenoic acid), which is already esterified to a phospholipid molecule in the cell membrane.
-
Methylene (B1212753) Donor: S-adenosyl-L-methionine (SAM) serves as the donor of the methylene (-CH2-) group.[5]
-
Enzymatic Reaction: CFA synthase catalyzes the transfer of the methylene group from SAM to the cis double bond of the palmitoleoyl moiety. This reaction results in the formation of the cyclopropane ring.
-
Product: The final product is a phospholipid containing cis-9,10-methylenehexadecanoic acid.
Biosynthesis of cis-9,10-Methylenehexadecanoyl-Phospholipid.
Experimental Protocols
The analysis of Methyl cis-9,10-methylenehexadecanoate typically involves three main stages: extraction of total lipids from the biological sample, transesterification of the fatty acids to their methyl esters, and subsequent analysis by chromatography coupled with mass spectrometry.
Lipid Extraction from Biological Tissues
This protocol is a general method for extracting total lipids from soft tissues.
Materials:
-
Frozen biological tissue
-
Methanol
-
0.9% NaCl solution
-
Glass homogenizer
-
Centrifuge
Procedure:
-
Weigh approximately 100 mg of frozen tissue and place it in a glass homogenization tube on ice.
-
Add 2 mL of an ice-cold 2:1 (v/v) mixture of chloroform and methanol.
-
Homogenize the tissue thoroughly using a mechanical homogenizer.
-
Agitate the homogenate for 20 minutes at 4°C.
-
Add 0.4 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex the mixture for 30 seconds and then centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic (chloroform) phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
This protocol describes a direct transesterification method.
Materials:
-
Dried lipid extract
-
Methanol:acetyl chloride (20:1, v/v)
-
Distilled water
-
Heater block
-
Vortex mixer
-
Centrifuge
Procedure:
-
To the dried lipid extract, add 1 mL of the methanol:acetyl chloride (20:1, v/v) methylation mixture and 0.5 mL of hexane.
-
Seal the tube and heat the mixture at 100°C for 10 minutes. A single phase should form.
-
Cool the tube to room temperature.
-
Add 1 mL of distilled water to the tube. This will cause the mixture to separate into two phases.
-
Vortex the tube and then centrifuge to ensure complete phase separation.
-
The upper hexane phase, containing the FAMEs, is carefully transferred to a new vial for analysis.[1]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: CP-Sil 88 fused silica (B1680970) capillary column (100 m x 0.25 mm, 0.20 µm film thickness).[5]
-
Injector: Split injection (e.g., 100:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program:
-
Initial temperature: 160°C, hold for 80 minutes.
-
Ramp: Increase to 210°C at 10°C/min.
-
Hold: Maintain 210°C for 35 minutes.[5]
-
-
Mass Spectrometer: Agilent 5973N or similar.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Detector Temperature: 250°C.
Experimental Workflow for the Analysis of Methyl cis-9,10-methylenehexadecanoate.
Conclusion
Methyl cis-9,10-methylenehexadecanoate, or more accurately its parent fatty acid, is a naturally occurring cyclopropane fatty acid found in both bacteria and, significantly, in mammalian tissues. Its unique structure, arising from the post-synthetic modification of palmitoleic acid within phospholipids, suggests important roles in membrane function and physiology. The provided protocols for extraction, derivatization, and GC-MS analysis offer a robust framework for the continued investigation of this intriguing molecule. Further research is warranted to fully elucidate the quantitative distribution of cis-9,10-methylenehexadecanoic acid across a wider range of biological systems and to understand its potential implications in health and disease, which may be of particular interest to drug development professionals.
References
- 1. w3.ual.es [w3.ual.es]
- 2. researchgate.net [researchgate.net]
- 3. Identification of cis-9,10-methylenehexadecanoic acid in submitochondrial particles of bovine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of cis-9,10-methylenehexadecanoic and cis-9, 10-methyleneoctadecanoic acids in the lipids of immature and mature Fundulus heteroclitus (L.), and in roe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl cis-9,10-methylene-octadecanoate (Methyl dihydrosterculate), Unsaturated fatty acid (CAS 10152-62-2) | Abcam [abcam.com]
